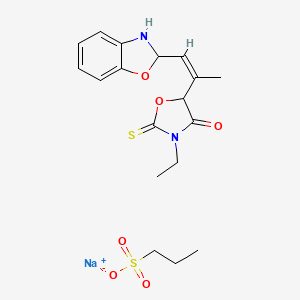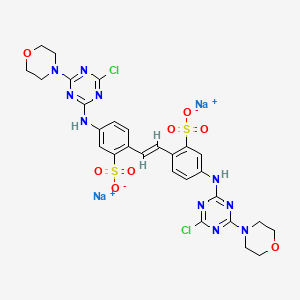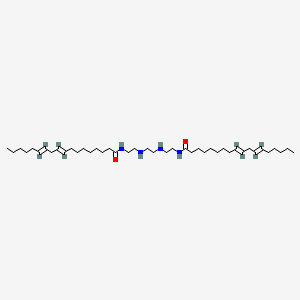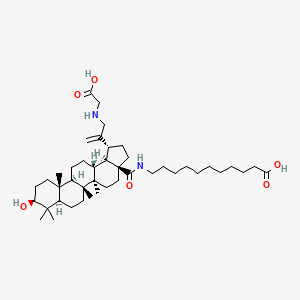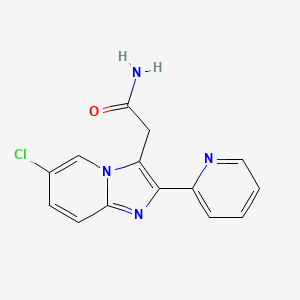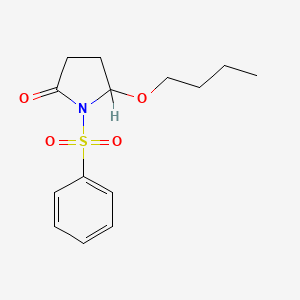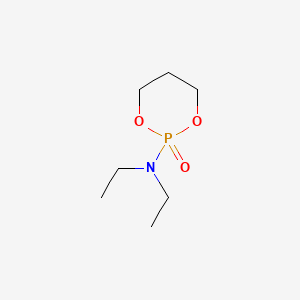![molecular formula C20H26ClN3O7 B12700830 1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 86871-53-6](/img/structure/B12700830.png)
1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a pyrazole moiety, and a chlorophenyl group
Méthodes De Préparation
The synthesis of 1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid involves several steps. The synthetic route typically begins with the preparation of the pyrazole derivative, followed by the introduction of the chlorophenyl group. The piperidine ring is then formed through a cyclization reaction. The final step involves the esterification of the compound with (2R,3R)-2,3-dihydroxybutanedioic acid. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrazole moiety can be oxidized to form corresponding oxides.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving piperidine and pyrazole derivatives.
Medicine: It has potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The piperidine ring and pyrazole moiety are known to interact with various enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity and specificity. These interactions lead to the compound’s observed biological effects, which may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid stands out due to its unique combination of functional groups. Similar compounds include:
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine: This compound shares the piperidine and chlorophenyl groups but lacks the pyrazole moiety.
Cloperastine: A compound with a similar piperidine structure but different substituents.
Propriétés
Numéro CAS |
86871-53-6 |
|---|---|
Formule moléculaire |
C20H26ClN3O7 |
Poids moléculaire |
455.9 g/mol |
Nom IUPAC |
1-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H20ClN3O.C4H6O6/c17-14-6-4-13(5-7-14)15-12-16(19-18-15)21-11-10-20-8-2-1-3-9-20;5-1(3(7)8)2(6)4(9)10/h4-7,12H,1-3,8-11H2,(H,18,19);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
Clé InChI |
QLHKUJICPCKELA-LREBCSMRSA-N |
SMILES isomérique |
C1CCN(CC1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1CCN(CC1)CCOC2=NNC(=C2)C3=CC=C(C=C3)Cl.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


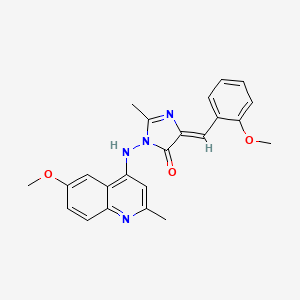
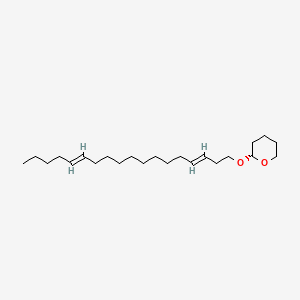
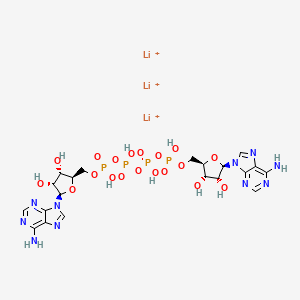
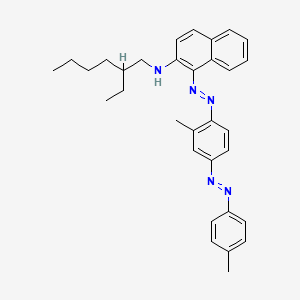
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
